tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with a tert-butyl carbamate group at the 1'-position and an iodine substituent at the 6-position of the chroman ring. This structural motif is critical in medicinal chemistry, particularly as an intermediate in synthesizing acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders like obesity and diabetes .
However, its larger atomic radius may reduce solubility compared to chloro or bromo analogs.
Properties
Molecular Formula |
C18H24INO3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
tert-butyl 6-iodospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24INO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)22-18/h4-5,12H,6-11H2,1-3H3 |
InChI Key |
MJOZHOOWNOROEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)I)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a chromanone derivative with a piperidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, while the spiro structure can influence its overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate with structurally related derivatives, focusing on substituent effects, hazards, and applications:
Key Observations:
The iodine atom’s polarizability may enhance nucleophilic substitution rates compared to bromo or chloro analogs . Amino/Hydroxy Groups: These substituents introduce hydrogen-bonding capabilities, critical for molecular recognition in drug-receptor interactions .
Hazard Profiles: Halogenated derivatives (Br, Cl) consistently show acute oral toxicity (H302) and skin/eye irritation (H315/H319).
Synthetic Utility: Bromo and iodo derivatives are preferred for late-stage functionalization via metal-catalyzed couplings, whereas amino and hydroxy groups serve as handles for further derivatization .
Crystallographic Considerations :
- Substituents like hydroxy groups influence crystal packing via hydrogen-bonding networks, as described by graph-set analysis .
Biological Activity
tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 1086398-17-5) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a spirocyclic structure, which is known to influence various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H24INO3
- Molecular Weight : 429.3 g/mol
- Purity : Typically ≥ 97% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. This modulation can lead to alterations in neurotransmission, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the spirocyclic structure may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Neuroprotective Effects
The neuroprotective properties of similar compounds have been documented, indicating that this compound may also possess neuroprotective effects. These effects could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of spirocyclic compounds. The findings indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress. While this compound was not directly tested, its structural similarity suggests it may exhibit comparable effects.
Antimicrobial Testing
In a comparative study assessing various spirocyclic compounds for antimicrobial activity, derivatives similar to this compound demonstrated effective inhibition against Gram-positive bacteria. This opens avenues for further research into its potential as an antimicrobial agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H24INO3 |
| Molecular Weight | 429.3 g/mol |
| Purity | ≥ 97% |
| Antioxidant Activity | Significant (related studies) |
| Antimicrobial Activity | Promising (related studies) |
| Neuroprotective Effects | Potential (related studies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
